molecular formula C12H10F3NO2S B1317481 1-tosyl-3-(trifluoromethyl)-1H-pyrrole CAS No. 945739-26-4

1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Cat. No.: B1317481
CAS No.: 945739-26-4
M. Wt: 289.28 g/mol
InChI Key: OZEWCRGARIBRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tosyl-3-(trifluoromethyl)-1H-pyrrole is an organic compound that features a trifluoromethyl group and a tosyl group attached to a pyrrole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical reactivity and biological activity of the molecule. The tosyl group, derived from toluenesulfonic acid, is often used as a protecting group in organic synthesis due to its stability and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tosyl-3-(trifluoromethyl)-1H-pyrrole can be synthesized through various methods. One common approach involves the nucleophilic trifluoromethylation of a suitable pyrrole precursor. This can be achieved using reagents such as trifluoromethyltrimethylsilane (CF3SiMe3) in the presence of a catalytic amount of copper(I) thiophene-2-carboxylate (CuTC) . The reaction typically proceeds under mild conditions, providing the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-tosyl-3-(trifluoromethyl)-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing nature of the group.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation can produce pyrrole oxides.

Scientific Research Applications

1-tosyl-3-(trifluoromethyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, altering their activity. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tosyl-3-(trifluoromethyl)-1H-pyrrole is unique due to its specific combination of the trifluoromethyl and tosyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, while the tosyl group provides stability and ease of functionalization.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-9-2-4-11(5-3-9)19(17,18)16-7-6-10(8-16)12(13,14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEWCRGARIBRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-tosyl-3-(trifluoromethyl)-1H-pyrrole
Reactant of Route 2
1-tosyl-3-(trifluoromethyl)-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-tosyl-3-(trifluoromethyl)-1H-pyrrole
Reactant of Route 4
1-tosyl-3-(trifluoromethyl)-1H-pyrrole
Reactant of Route 5
1-tosyl-3-(trifluoromethyl)-1H-pyrrole
Reactant of Route 6
1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.